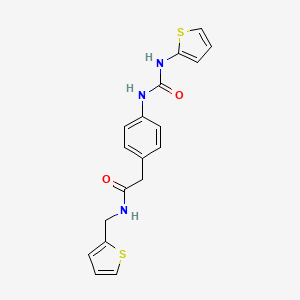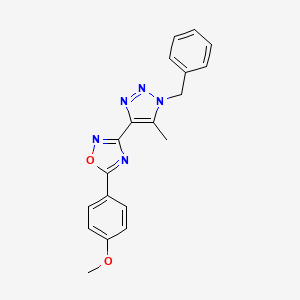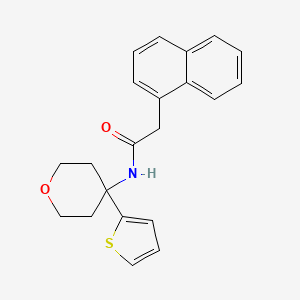![molecular formula C15H19N3O B2456153 2-Methyl-3-[(piperidin-4-yl)methoxy]quinoxaline CAS No. 1274016-72-6](/img/structure/B2456153.png)
2-Methyl-3-[(piperidin-4-yl)methoxy]quinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Methyl-3-[(piperidin-4-yl)methoxy]quinoxaline” is a complex organic compound. It contains a quinoxaline core, which is a type of heterocyclic compound, and a piperidine group, another type of heterocyclic compound . Quinoxalines have several prominent pharmacological effects like antifungal, antibacterial, antiviral, and antimicrobial .
Synthesis Analysis
The synthesis of quinoxaline derivatives has been extensively studied. Numerous synthetic routes have been developed by researchers, with a prime focus on green chemistry and cost-effective methods . For example, Yalgin and co-workers reported the synthesis of 2-methyl quinoline using a modified Doebner–von Miller reaction protocol in the presence of a strong acid .
Molecular Structure Analysis
Quinoxaline is defined as a weakly basic bi-cyclic compound C8H6N2, having fused benzene and pyrazine rings . The structure of “2-Methyl-3-[(piperidin-4-yl)methoxy]quinoxaline” would include these rings, along with the piperidin-4-yl and methoxy groups attached at the appropriate positions.
Direcciones Futuras
Quinoxalines have several prominent pharmacological effects and have diverse therapeutic uses. They have become the crucial component in drugs used to treat various diseases . Therefore, the future directions for “2-Methyl-3-[(piperidin-4-yl)methoxy]quinoxaline” could involve further exploration of its potential therapeutic uses and the development of more efficient synthesis methods.
Mecanismo De Acción
Target of Action
It’s known that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . Quinoxaline derivatives have been reported to have various pharmacological properties, including anticancer activity .
Mode of Action
Quinoxaline derivatives have been reported to interact with various targets, receptors, or microorganisms
Biochemical Pathways
Piperidine derivatives are known to be involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives
Result of Action
Quinoxaline derivatives have been reported to have various pharmacological properties, including anticancer activity
Propiedades
IUPAC Name |
2-methyl-3-(piperidin-4-ylmethoxy)quinoxaline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-11-15(19-10-12-6-8-16-9-7-12)18-14-5-3-2-4-13(14)17-11/h2-5,12,16H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDRYDFUJCAGSQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1OCC3CCNCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-[(piperidin-4-yl)methoxy]quinoxaline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-4-(((3-(ethoxycarbonyl)-2-methyl-5-oxonaphtho[1,2-b]furan-4(5H)-ylidene)methyl)amino)butanoic acid](/img/structure/B2456070.png)
![N-(3-(methylthio)phenyl)-2-(3-oxo-8-(phenylthio)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2456071.png)
![7-(4-(2-(indolin-1-yl)-2-oxoethyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2456072.png)
![(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(tetrahydrofuran-2-yl)methanone](/img/structure/B2456075.png)




![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)acrylamide](/img/structure/B2456084.png)
![1-(3-Chlorophenyl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)urea](/img/structure/B2456085.png)
![N-phenethyl-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2456086.png)
![6-{2-[(3-fluorophenyl)amino]-1,3-thiazol-4-yl}-5-methyl-3-phenyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B2456088.png)
![3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B2456089.png)
